1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
Description
1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is a tetrahydronaphthalene (tetralin) derivative featuring a substituted oxyimino group. Its structure comprises a benzoyl moiety substituted with a methyl group at the para position, linked via an oxygen atom to an imino group (-N=O), which is attached to the tetralin ring at the 1-position. This compound’s molecular formula is C₁₈H₁₇NO₂, with a molar mass of 279.34 g/mol.
The oxyimino group is a critical functional moiety, influencing reactivity and biological interactions.
Properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-9-11-15(12-10-13)18(20)21-19-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12H,4,6,8H2,1H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVQMPQKETVJOU-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/2\CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene involves several steps, typically starting with the preparation of the naphthalene core followed by the introduction of the oxime and benzoyl groups. Specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency.
Chemical Reactions Analysis
1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
Comparison with Similar Compounds
1-[(3,4-Dichlorobenzoyl)oxy]imino-1,2,3,4-tetrahydronaphthalene
- Molecular Formula: C₁₇H₁₃Cl₂NO₂
- Key Differences : The benzoyl group is substituted with 3,4-dichloro instead of 4-methyl.
- Likely pesticidal activity inferred from structural similarity to brodifacoum/difethialone precursors .
| Parameter | Target Compound | Dichloro Analog |
|---|---|---|
| Substituent on Benzoyl | 4-Methyl | 3,4-Dichloro |
| Molecular Weight (g/mol) | 279.34 | 334.20 |
| Potential Application | Not specified | Pesticide |
Tetrahydronaphthalene Derivatives with Diverse Functional Groups
3-(4'-Bromobiphenyl-4-yl)-1-hydroxy-1,2,3,4-tetrahydronaphthalene
- Molecular Formula : C₂₂H₁₉BrO
- Key Differences : Contains a bromobiphenyl substituent and a hydroxyl group.
- Implications: Hydroxyl group enhances polarity, improving solubility but reducing passive diffusion. Used in anticoagulant rodenticides (e.g., brodifacoum) via distinct mechanisms compared to oxyimino derivatives .
1-Chloro-1,2,3,4-tetrahydronaphthalene
- Key Differences: Lacks the oxyimino group, featuring a chlorine atom at the 1-position .
- Implications :
Oxyimino-Containing Herbicides
Clethodim and Tepraloxydim
- Molecular Formula: Clethodim (C₁₇H₂₆ClNO₃S), Tepraloxydim (C₁₇H₂₆ClNO₃)
- Key Differences: Cyclohexenone core with ethylthio/tetrahydro-2H-pyran substituents.
- Implications :
| Parameter | Target Compound | Clethodim |
|---|---|---|
| Core Structure | Tetralin | Cyclohexenone |
| Functional Group | Oxyimino | Oxyimino + S/O |
| Application | Unspecified | Herbicide |
Stereochemical Considerations
- Enantiomer Separation : Similar tetrahydronaphthalene derivatives (e.g., acylated indane/tetralin compounds) are resolved using chiral columns (e.g., Chiracel OD) .
- Relevance to Target Compound: If the oxyimino-tetralin derivative exhibits chirality, enantiomer-specific biological activity (e.g., receptor binding) is plausible but unconfirmed in current evidence.
Biological Activity
1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene (CAS Number: 383148-75-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydronaphthalene core substituted with a 4-methylbenzoyl group and an imino functional group. Its molecular formula is C17H17N1O2, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity , particularly against bacterial strains. In vitro studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. A notable study indicated that certain pyrazole derivatives exhibited significant antibacterial properties by disrupting bacterial cell membranes . While specific data on this compound is sparse, its structural similarities to these effective compounds warrant further investigation.
Anti-inflammatory Effects
Anti-inflammatory activity is another area where tetrahydronaphthalene derivatives have shown promise. Compounds with similar structures have been reported to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for reducing inflammation . This property could be beneficial in treating conditions characterized by excessive inflammation.
The mechanisms underlying the biological activities of tetrahydronaphthalene derivatives often involve:
- Inhibition of Enzymatic Activity : Many compounds in this class inhibit enzymes such as xanthine oxidase and cyclooxygenase, which are critical in inflammatory pathways.
- Cell Membrane Disruption : Some derivatives exert their antimicrobial effects by compromising the integrity of bacterial cell membranes.
- Apoptosis Induction : Antitumor compounds often trigger apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
